1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and ammonium formate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride
- 2-chloro-3-fluoropyridin-4-amine
- 2-(4-fluorophenyl)ethan-1-amine
Uniqueness
1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2639461-58-6 |
---|---|
Molecular Formula |
C7H9Cl2FN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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